Allopregnan-3beta-ol-20-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
AURFZBICLPNKBZ-JITSNLRCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Regulation of 3beta Hydroxysteroids
Endogenous Production Pathways of Pregnane (B1235032) Steroids in the Central Nervous System
The central nervous system (CNS) is capable of synthesizing pregnane steroids de novo, a process known as neurosteroidogenesis. researchgate.netmdpi.com This intricate process begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory (StAR) protein. researchgate.net Within the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1). researchgate.netnih.gov Pregnenolone then serves as the primary precursor for the synthesis of various other neurosteroids. researchgate.netmdpi.com
Following its production, pregnenolone is metabolized in the endoplasmic reticulum and at the interface between mitochondria and the endoplasmic reticulum. researchgate.net A key step in the pregnane steroid pathway is the conversion of pregnenolone to progesterone (B1679170). mdpi.comnih.gov This reaction is catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). mdpi.comwikipedia.org Progesterone can then be further metabolized. For instance, the enzyme 5α-reductase converts progesterone into 5α-dihydroprogesterone. nih.gov Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) can convert 5α-dihydroprogesterone into allopregnanolone (B1667786). nih.gov These neurosteroids are produced by various cells within the CNS, including glial cells and neurons. mdpi.comnih.gov While the brain can produce these steroids independently, it can also utilize steroid precursors from peripheral circulation, such as those from the adrenal glands and gonads. researchgate.netmdpi.com
Enzymatic Conversion Mechanisms Leading to 3beta-Hydroxysteroid Isomers
The formation of 3β-hydroxysteroid isomers is a critical step in steroid metabolism, primarily involving the action of hydroxysteroid dehydrogenases (HSDs). These enzymes regulate the potency of steroid hormones by converting them into their active or inactive forms. mdpi.com Specifically, the conversion leading to 3β-hydroxy isomers involves reductases that act on a 3-keto group.
For instance, the neurosteroid allopregnanolone (a 3α-hydroxy isomer) has a corresponding 3β-hydroxy isomer, known as epiallopregnanolone or isoallopregnanolone. nih.govjneurosci.org The formation of these isomers is determined by the stereospecificity of the responsible enzymes. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for producing 3α-hydroxy metabolites like allopregnanolone from 5α-dihydroprogesterone. nih.gov Conversely, enzymes with 3β-hydroxysteroid dehydrogenase activity would be responsible for generating 3β-hydroxy isomers.
The 3β-HSD enzyme family is pivotal, catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, an essential step in the biosynthesis of all major classes of steroid hormones. wikipedia.orgoup.com This enzyme possesses both dehydrogenase and isomerase activities. plos.org While its primary role is often seen in the forward reaction (oxidation), the reverse reaction (reduction) is also possible, which would lead to the formation of 3β-hydroxysteroids from 3-ketosteroids. researchgate.net The expression of different isoforms of these enzymes in various tissues allows for precise, localized control over the steroid profile. nih.gov
Distribution and Concentrations of Allopregnan-3beta-ol-20-one (B1259825) in Brain Regions and Peripheral Tissues
This compound, also known as epiallopregnanolone, is found in the central nervous system and peripheral tissues. jneurosci.orghmdb.ca Its distribution and concentration can vary significantly between different compartments of the body. nih.gov
In the central nervous system, neurosteroid levels, including those of pregnanolone (B1679072) isomers, can differ between the brain, plasma, and cerebrospinal fluid. nih.gov The enzymes responsible for the synthesis of these steroids are found in various brain regions. For example, 3α-HSD, the enzyme that produces the 3α-isomer allopregnanolone, is found in the cerebral cortex, cerebellum, hippocampus, and other areas. nih.govwfns.org The distribution of the enzymes that would produce the 3β-isomer is less characterized but is expected to be present where its precursors are found.
Studies have identified this compound in biofluids such as blood. hmdb.ca Peripherally, the primary sites of steroid hormone production are the adrenal glands and the gonads (ovaries and testes), which express the necessary enzymes for steroidogenesis, including isoforms of 3β-HSD. wikipedia.orgnih.gov The type II isoform of 3β-HSD (HSD3B2) is predominantly expressed in these steroidogenic tissues. wikipedia.orgnih.govgenecards.org The liver also plays a significant role in steroid metabolism and expresses specific 3β-HSD isoforms. mdpi.comnih.gov Therefore, concentrations of this compound and other 3β-hydroxysteroids would be influenced by the synthetic and metabolic activities in these key organs.
Table 1: Cellular and Subcellular Locations of this compound This table is generated based on available data and may not be exhaustive.
| Biological Location | Cellular Substructure |
|---|---|
| Blood | Extracellular |
| Cytoplasm | |
| Cell membrane | |
| Membrane |
Source: Adapted from Human Metabolome Database. hmdb.ca
Physiological and Hormonal Factors Influencing Endogenous Levels of 3beta-Hydroxysteroids
The endogenous levels of 3β-hydroxysteroids and their precursors are influenced by a complex interplay of physiological and hormonal factors. The expression and activity of the key enzyme, 3β-hydroxysteroid dehydrogenase (3β-HSD), are tightly regulated. mdpi.comnih.gov
Hormonal regulation is a major factor. In the adrenal glands, Adrenocorticotropic hormone (ACTH) is a primary regulator of steroid biosynthesis, acting through the second messenger cyclic AMP (cAMP). plos.orgplos.org Stimulation of the ACTH/cAMP pathway can have both short-term and long-term effects on steroidogenesis. plos.orgplos.org In the gonads, pituitary hormones such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) are critical. mdpi.comnih.gov For instance, in Leydig cells of the testes, LH stimulates 3β-HSD transcription. mdpi.comnih.gov However, high doses of human chorionic gonadotropin (hCG), which mimics LH action, can lead to a down-regulation of 3β-HSD expression and activity in Leydig cells. nih.gov
Other hormones also play a regulatory role. Steroids themselves, such as estrogens and androgens, can influence 3β-HSD expression. mdpi.comnih.gov For example, estradiol-17β has been shown to down-regulate 3β-HSD in rainbow trout ovaries. mdpi.comnih.gov Transcription factors are also key mediators of this hormonal control. Factors like GATA, Nur77, and SF1/LRH1 have been shown to regulate the promoter of the HSD3B2 gene, which is crucial for adrenal and gonadal steroid synthesis. plos.orgplos.org
Physiological states such as stress can also impact neurosteroid levels. Acute stress has been shown to increase the synthesis of allopregnanolone in both the adrenal glands and the brain. mdpi.com Furthermore, the expression of 3β-HSD can be sexually dimorphic in tissues like the liver and kidney in some species, indicating a gender-specific regulation to meet different physiological requirements. nih.govnih.gov
Table 2: Factors Regulating 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Expression and Activity This table summarizes key regulatory factors and their effects.
| Factor | Tissue/Cell Type | Effect on 3β-HSD |
|---|---|---|
| Adrenocorticotropic hormone (ACTH)/cAMP | Adrenal Cells | Stimulation of expression and activity |
| Luteinizing Hormone (LH)/hCG | Leydig Cells, Ovarian Follicles | Stimulation of transcription |
| Follicle-Stimulating Hormone (FSH) | Ovarian Follicles | Stimulation of expression |
| Estrogen (Estradiol-17β) | Rainbow Trout Ovaries | Down-regulation |
| Androgens | Leydig Cells, Ovaries | Regulation of expression |
| Progesterone | Ovaries | Regulation of expression |
| Glucocorticoids | Adrenal Cells (H295R) | Stimulation of mRNA levels |
| Acute Stress | Adrenal Glands, Brain | Increased synthesis of precursors |
Sources: mdpi.commdpi.comoup.complos.orgplos.orgnih.govnih.gov
Molecular and Cellular Mechanisms of Allopregnan 3beta Ol 20 One Action
Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The primary mechanism of action for allopregnan-3beta-ol-20-one (B1259825) involves its role as a GABA-A Modulating Steroid Antagonist (GAMSA). conicet.gov.ar It does not appear to have intrinsic activity on its own but specifically counteracts the effects of positively modulating neurosteroids like allopregnanolone (B1667786). conicet.gov.arnih.govdiva-portal.org
Stereoselective Interaction with GABA-A Receptor Subunits and Isoforms
The orientation of the hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant of its activity at the GABA-A receptor. This compound possesses a 3β-hydroxy configuration, which confers profoundly different properties from the 3α-hydroxy configuration of its isomer, allopregnanolone. diva-portal.org This stereoselectivity is fundamental to its function.
Studies on recombinant GABA-A receptors have demonstrated that the subunit composition influences the modulatory effects of neurosteroids. cdnsciencepub.comresearchgate.net For instance, the 3β-hydroxy isomer of allopregnanolone, isoallopregnanolone, is not active by itself at the GABA-A receptor with low GABA concentrations. diva-portal.org Its antagonistic action is noted across various GABA-A receptor subtypes, including the common synaptic α1β2γ2L isoform and the extrasynaptic α4β3δ isoform. mdpi.comnih.gov This indicates that while its primary action is antagonistic, its interaction is still dependent on the specific receptor composition. For example, a related 3β-steroid, epipregnanolone (B113913), showed greater efficacy as a blocker at the α1β2γ2L receptor isoform compared to the α1β1γ2L isoform. cdnsciencepub.com
Antagonistic and Inhibitory Properties on GABA-A Receptor-Mediated Currents and Chloride Flux
This compound functions as a specific antagonist at the neurosteroid binding site on the GABA-A receptor complex. diva-portal.orgnih.gov It competitively inhibits the potentiation of GABA-A receptor function induced by 3α-hydroxysteroids like allopregnanolone and tetrahydro-deoxycorticosterone (THDOC). diva-portal.orgmdpi.com
Research has shown that this compound reduces the allopregnanolone-enhanced GABA-mediated chloride ion uptake in rat brain preparations. diva-portal.org In one study, it was found to selectively inhibit allopregnanolone-induced chloride ion uptake in rat cortical tissue, with an IC50 of 12.25 µM against 1 µM allopregnanolone. It also blocks the allopregnanolone-induced inhibition of the population spike in hippocampal slices. diva-portal.org Electrophysiological studies further confirm its antagonistic properties. For instance, 1 µM isoallopregnanolone was shown to significantly reduce the current response enhanced by 0.1 µM THDOC in cells expressing α4β3δ GABA-A receptors. nih.gov
| Experimental Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rat Cortical Tissue | Allopregnanolone-induced Cl⁻ uptake | Selective inhibition (IC50 = 12.25 µM) | diva-portal.org |
| Rat Hippocampal Slices | Allopregnanolone-induced inhibition of population spike | Blockade of inhibition | diva-portal.org |
| HEK-cells with α4β3δ GABA-A receptors | THDOC-enhanced GABA current response | -26 ± 2.4% reduction of enhanced effect | nih.gov |
| Rat Hypothalamic Neurons | Spontaneous inhibitory postsynaptic currents (sIPSCs) | Reduced the ALLO-enhanced GABA response |
Mechanistic Distinction from 3alpha-Hydroxy-5alpha-Pregnan-20-one (Allopregnanolone) Positive Allosteric Modulation
The primary mechanistic difference between this compound and its 3α-isomer, allopregnanolone, lies in their opposing effects on the GABA-A receptor. Allopregnanolone is a potent positive allosteric modulator (PAM), meaning it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. wikipedia.org In contrast, this compound acts as a GABA-A modulating steroid antagonist (GAMSA). conicet.gov.armdpi.com
Crucially, this compound does not antagonize the effect of GABA itself, nor does it block the effects of other classes of PAMs like benzodiazepines and barbiturates. mdpi.com Its antagonism is specific to the modulatory action of neurosteroids like allopregnanolone. diva-portal.orgmdpi.com This suggests it competes for the neurosteroid binding site or induces a conformational change in the receptor that prevents positive modulation by 3α-hydroxysteroids, without affecting the primary gating mechanism by GABA or the binding of other allosteric modulators. diva-portal.org
| Feature | 3alpha-Hydroxy-5alpha-Pregnan-20-one (Allopregnanolone) | This compound (Isoallopregnanolone) |
|---|---|---|
| Stereochemistry | 3α-hydroxy | 3β-hydroxy |
| Primary Action at GABA-A Receptor | Positive Allosteric Modulator (PAM) | GABA-A Modulating Steroid Antagonist (GAMSA) |
| Effect on GABA-mediated Cl⁻ Flux | Enhances | Inhibits the enhancement caused by PAMs like allopregnanolone |
| Effect on GABA Alone | Potentiates GABA's effect | No direct antagonism of GABA's effect |
| Binding Site Interaction | Binds to canonical intersubunit site (e.g., β3-α1) to mediate potentiation | Does not bind to the potentiating intersubunit site; binds to intrasubunit sites promoting desensitization |
Site-Specific Binding Dynamics and Allosteric Uncoupling Phenomena within the Receptor Complex
Recent studies have elucidated the structural basis for the opposing actions of allopregnanolone and its 3β-epimer. Allopregnanolone's potentiating effect is mediated by its binding to a canonical site located in a transmembrane cleft between receptor subunits (e.g., between the β3 and α1 subunits). researchgate.net
In stark contrast, this compound (epi-allopregnanolone) does not bind to this potentiating intersubunit site. researchgate.net Instead, it has been shown to bind to intrasubunit sites located within the transmembrane domains of both the α and β subunits. researchgate.net Binding at these distinct intrasubunit sites is believed to promote receptor desensitization, a state in which the receptor is less responsive to GABA, thereby antagonizing the positive modulation exerted by allopregnanolone. researchgate.net
Furthermore, chronic exposure to 3β-hydroxysteroids like epipregnanolone has been observed to induce allosteric uncoupling between the steroid modulatory sites and the binding sites for benzodiazepines and GABA, further altering receptor function.
Interactions with Other Neurotransmitter Systems and Receptor Targets
The vast majority of research on this compound has focused on its interaction with the GABA-A receptor. Evidence for its direct interaction with other neurotransmitter systems is limited. Unlike some other neurosteroids, such as pregnenolone (B344588) sulfate, which modulates NMDA receptors, there is little indication that this compound has significant direct effects on other ligand-gated ion channels like NMDA, AMPA, or kainate receptors. wikipedia.orgwfns.org
Its primary role appears to be the specific antagonism of allopregnanolone and related PAMs at the GABA-A receptor. diva-portal.org While its 3α-isomer, allopregnanolone, has been reported to have minor effects on nicotinic acetylcholine (B1216132) and 5-HT3 receptors, it is not established that the 3β-isomer shares these properties. Some studies suggest that related 3β-pregnane steroids may compete for binding sites on the GABA-A receptor but have minimal interaction elsewhere. bioscientifica.com
Investigation of Intracellular Signaling Pathways Potentially Modulated by this compound
Given that this compound's primary action is antagonistic at the GABA-A receptor with little intrinsic activity of its own, it is not generally considered a direct initiator of intracellular signaling cascades. nih.gov Instead, its influence on signaling pathways is likely indirect, occurring through its blockade of the actions of allopregnanolone.
For example, allopregnanolone has been shown to induce a rapid increase in intracellular calcium via a GABA-A receptor-dependent activation of L-type voltage-gated calcium channels (VGLCC), a pathway linked to cell proliferation. nih.govnih.gov By antagonizing allopregnanolone's effect at the GABA-A receptor, this compound would be expected to inhibit this downstream calcium signaling. Similarly, allopregnanolone and its parent compound progesterone (B1679170) have been linked to the activation of the ERK/MAPK signaling pathway. conicet.gov.arscispace.com The antagonistic action of this compound would presumably counter such activation when it is driven by allopregnanolone.
Direct evidence of this compound independently modulating specific intracellular pathways is scarce. Its molecular function is predominantly understood as a modulator of a membrane receptor (GABA-A) rather than a direct effector of cytoplasmic or nuclear signaling events. nih.gov
Neurobiological and Physiological Roles of Allopregnan 3beta Ol 20 One
Modulation of Neuronal Excitability and Synaptic Transmission
Allopregnan-3beta-ol-20-one (B1259825) primarily functions as a negative allosteric modulator of the GABA-A receptor. wikipedia.org Unlike its counterpart, allopregnanolone (B1667786), which enhances the receptor's response to GABA and thus has sedative and anxiolytic effects, isoallopregnanolone antagonizes the potentiating effects of positive modulators like allopregnanolone. wikipedia.orgnih.gov This antagonistic action is selective, as it does not appear to affect the modulation of the GABA-A receptor by other classes of drugs like benzodiazepines or barbiturates. wikipedia.org
By counteracting the effects of positive modulators, isoallopregnanolone can reduce GABA-mediated inhibitory currents. This can lead to an increase in neuronal excitability. nih.gov Studies have shown that it can inhibit the enhanced chloride ion uptake at the GABA-A receptor that is facilitated by allopregnanolone. frontiersin.org This fine-tuning of neuronal inhibition is crucial for maintaining a balance in synaptic transmission. Preclinical studies have also indicated that isoallopregnanolone can influence synaptic transmission by altering the frequency of spontaneous inhibitory postsynaptic currents. nih.gov
| Receptor/Process | Effect of this compound | Outcome |
| GABA-A Receptor | Negative Allosteric Modulator | Antagonizes the effects of positive modulators like allopregnanolone. wikipedia.orgnih.gov |
| Neuronal Excitability | Increase | By reducing GABAergic inhibition. nih.gov |
| Synaptic Transmission | Modulation | Alters inhibitory postsynaptic currents. nih.govfrontiersin.org |
Influence on Neuroendocrine Axis Regulation
The neuroendocrine system, a critical communication network between the brain and endocrine glands, is also influenced by this compound.
The Hypothalamic-Pituitary-Gonadal (HPG) axis governs reproductive functions. nih.gov Neurosteroids are known to modulate this axis. nih.gov Allopregnanolone, for instance, has been shown to suppress the release of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis, through a GABA-A receptor-mediated mechanism. nih.gov In contrast, its inactive stereoisomer, this compound, did not demonstrate this suppressive effect in the same study. nih.gov However, given the antagonistic nature of isoallopregnanolone at the GABA-A receptor, it is plausible that it could counteract the inhibitory effects of allopregnanolone on the HPG axis, thereby influencing reproductive hormone cycles. nih.gov
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system. nih.govmdpi.com Allopregnanolone is known to play a role in the negative feedback regulation of the HPA axis, helping to restore homeostasis after a stress response. nih.govfrontiersin.org It can attenuate the release of stress hormones like ACTH and corticosterone. semanticscholar.orgnih.gov
As a negative modulator of the GABA-A receptor, this compound can oppose the stress-reducing effects of allopregnanolone. nih.gov By antagonizing the GABAergic inhibition of the HPA axis, isoallopregnanolone could potentially lead to a less suppressed or even enhanced stress response. The balance between allopregnanolone and isoallopregnanolone may therefore be a critical factor in an individual's physiological and behavioral response to stress. mdpi.com
Contributions to Brain Function and Behavior (as an endogenous modulator/antagonist)
The modulatory actions of this compound at the receptor level translate into observable effects on brain function and behavior in preclinical models.
The role of this compound in learning and memory is an area of ongoing research. While allopregnanolone has been shown to have both memory-enhancing and impairing effects depending on the context, isoallopregnanolone is noted to antagonize some of the GABA-A receptor-mediated effects of allopregnanolone, but not learning impairment. wikipedia.orgnih.gov
Some research suggests that by counteracting the effects of allopregnanolone, isoallopregnanolone could indirectly influence cognitive processes. nih.gov For instance, a GABA-A receptor modulating steroid antagonist was shown to inhibit memory disturbances induced by allopregnanolone in rats. nih.gov In larval zebrafish, a model used for studying learning, GABA-A receptor agonists were found to increase habituation, a simple form of learning, while antagonists had the opposite effect. pnas.orgnih.gov This suggests that by modulating GABAergic signaling, isoallopregnanolone could play a role in the intricate processes of memory formation and consolidation. mdpi.comwfns.org
| Preclinical Model | Cognitive Domain | Observed Effect of Isoallopregnanolone/Antagonism | Reference |
| Rats | Memory | Antagonism of allopregnanolone-induced memory disturbances. | nih.gov |
| Larval Zebrafish | Habituation Learning | GABA-A antagonists reduce habituation. | pnas.orgnih.gov |
The influence of this compound on mood and affective states is closely linked to its opposition to allopregnanolone. Allopregnanolone is known for its anxiolytic and antidepressant-like properties. wikipedia.orgebi.ac.uk
By acting as a GABA-A receptor modulating steroid antagonist, isoallopregnanolone can counteract these effects. nih.gov Preclinical studies have shown that it can antagonize allopregnanolone-induced anesthesia and sedation in rats. nih.govresearchgate.net Furthermore, in a rat model of estrus cycle-dependent aggression, which is considered a model for premenstrual dysphoric disorder (PMDD), isoallopregnanolone was found to alleviate aggressive behavior. nih.gov This suggests that an imbalance in the ratio of allopregnanolone to isoallopregnanolone could contribute to mood-related symptoms, and that isoallopregnanolone may have a therapeutic potential in conditions characterized by allopregnanolone-induced negative mood. nih.govfrontiersin.org
| Preclinical Model | Behavioral Paradigm | Observed Effect of Isoallopregnanolone | Reference |
| Rats | Anesthesia/Sedation | Antagonizes allopregnanolone-induced effects. | nih.govresearchgate.net |
| Rats | Estrus cycle-dependent aggression | Alleviates aggressive behavior. | nih.gov |
Impact on Other CNS Functions (e.g., feeding behavior, habituation)
The neurosteroid this compound, also known as isoallopregnanolone, exerts modulatory effects on various functions of the central nervous system (CNS). While its primary characterization is often in relation to its antagonism of the GABAA receptor effects of its 3α-isomer, allopregnanolone, research has begun to explore its independent and interactive roles in other CNS processes, including feeding behavior and habituation-related mechanisms.
Feeding Behavior
The regulation of feeding behavior is a complex process involving numerous neural circuits and signaling molecules. While the direct role of this compound in appetite control is not extensively documented, studies on its isomer, allopregnanolone, provide context for how pregnane (B1235032) neurosteroids can influence this function.
| Treatment Group | Observation Period | Effect on Chow Intake | Significance vs. Control |
|---|---|---|---|
| Allopregnanolone (2.5 mg/kg) | Active (Dark) Period | Increased chow intake up to 4 times | p ≤ 0.001 |
| Allopregnanolone (1.25 mg/kg) | Active (Dark) Period | Increased chow intake | Significant increase noted |
| Vehicle | Active (Dark) Period | Baseline chow intake | N/A |
Habituation and Sensorimotor Gating
Habituation is a form of non-associative learning where an innate response to a stimulus decreases after repeated or prolonged presentations. A related, and more frequently studied, neurophysiological process is prepulse inhibition (PPI). PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is considered a measure of sensorimotor gating, the brain's ability to filter out irrelevant stimuli, which is a fundamental process underlying habituation.
Research using a mouse model of Tourette syndrome (D1CT-7 mice) has provided insight into the role of this compound (referred to as isoAP in the study) in modulating sensorimotor gating. researchgate.net In this model, acute stress was shown to disrupt PPI, indicating a deficit in sensorimotor gating. researchgate.net The administration of this compound not only reduced stress-aggravated tic-like behaviors but also significantly reversed the stress-induced disruption of PPI. researchgate.net This finding is significant because its 3α-isomer, allopregnanolone, was shown to reduce PPI in the same animal model. researchgate.net The ability of this compound to antagonize the effects of stress and allopregnanolone on PPI suggests it plays a crucial role in stabilizing sensorimotor gating mechanisms within the CNS. researchgate.net By restoring the ability to filter sensory information appropriately, it may contribute to the neural processes that underlie habituation.
Preclinical Research Methodologies and Animal Models Utilizing Allopregnan 3beta Ol 20 One
In Vitro Experimental Paradigms for Receptor Characterization
To elucidate the specific molecular interactions of Allopregnan-3beta-ol-20-one (B1259825) with the GABA-A receptor complex, a variety of in vitro experimental setups are employed. These paradigms are crucial for characterizing its antagonist properties and understanding its mechanism of action at the receptor level.
Electrophysiological Recordings in Neuronal Preparations
Electrophysiological techniques are fundamental in directly measuring the influence of this compound on neuronal excitability and GABA-A receptor function. Studies often utilize preparations such as acutely isolated neurons or brain slices from regions rich in GABA-A receptors, like the hippocampus. nih.gov
In these experiments, patch-clamp recordings can measure changes in ion flow across the neuronal membrane. For instance, research has shown that while this compound has no effect on its own, it can effectively antagonize the prolongation of spontaneous inhibitory postsynaptic currents (sIPSCs) induced by allopregnanolone (B1667786). researchgate.net This demonstrates its ability to counteract the enhanced GABAergic inhibition caused by its 3α-epimer at the single-cell level. By applying this compound to these neuronal preparations, scientists can confirm its role as a GABA-A Modulating Steroid Antagonist (GAMSA) that specifically targets the effects of neurosteroids without altering the baseline GABAergic transmission. diva-portal.orgresearchgate.net
Radioligand Binding Assays and Functional Chloride Uptake Studies
Radioligand binding assays are used to investigate how this compound interacts with the various binding sites on the GABA-A receptor complex. oncodesign-services.com These assays typically use radioactively labeled compounds that bind to specific receptor sites. Studies have shown that this compound does not significantly compete for binding with radiolabeled benzodiazepines like [3H]flunitrazepam on its own. However, it effectively antagonizes the potentiation of [3H]flunitrazepam binding that is induced by allopregnanolone. diva-portal.orgscispace.com This indicates that its antagonistic action is not directed at the benzodiazepine (B76468) site but rather at the modulatory site where allopregnanolone acts. Furthermore, some evidence suggests that this compound may enhance [3H]muscimol binding by stabilizing a desensitized state of the receptor, a distinct mechanism from the activation state stabilized by allopregnanolone. elifesciences.org
Functional chloride uptake assays provide a direct measure of the GABA-A receptor channel's activity. In preparations of rat cortical homogenates, this compound has been shown to selectively inhibit the increase in GABA-mediated chloride ion (Cl-) uptake stimulated by allopregnanolone. nih.gov Crucially, it does not affect the baseline Cl- uptake stimulated by GABA alone or the uptake enhanced by other modulators like benzodiazepines or barbiturates. nih.govncats.io This selectivity underscores its specific role as an antagonist to neurosteroid modulation.
Below is a table summarizing key findings from a functional chloride uptake study.
| Experimental Condition | Observation | Reference |
| Isoallopregnanolone (1 µM to 1 mM) alone | No effect on baseline Cl- uptake in rat cortical homogenates. | nih.gov |
| Isoallopregnanolone (100 nM to 100 µM) + GABA (10 µM) | No interaction; does not affect GABA-induced Cl- uptake. | nih.gov |
| Isoallopregnanolone (1-30 µM) + Flunitrazepam or Pentobarbital | No effect on the potentiation of Cl- uptake by these compounds. | nih.gov |
| Isoallopregnanolone vs. Allopregnanolone-induced Cl- uptake | Selective and concentration-dependent inhibition of the allopregnanolone effect. | nih.gov |
| Calculated Potency | IC50 of 12.25 µM for inhibition of 1 µM allopregnanolone-induced Cl- uptake. | nih.gov |
Recombinant Receptor Expression Systems for Subunit Specificity Analysis
To understand how this compound's effects may vary depending on the specific composition of the GABA-A receptor, researchers use recombinant expression systems. These systems, such as Xenopus oocytes or human embryonic kidney (HEK) cells, are engineered to express specific combinations of GABA-A receptor subunits (e.g., α, β, γ, δ). nih.govscispace.com
By using voltage-clamp techniques on these expressed receptors, scientists can precisely measure the modulatory and antagonistic effects on channels with a known subunit makeup. nih.gov Studies using this approach have demonstrated that this compound antagonizes the potentiating effects of neurosteroids like allopregnanolone and tetrahydrodeoxycorticosterone (B129496) (THDOC) across different receptor subtypes, including the common synaptic α1β2γ2L receptor and the extrasynaptic α4β3δ receptor. scispace.comnih.gov The degree of antagonism can depend on the specific subunit composition, highlighting the importance of this methodology in dissecting the compound's specificity. scispace.com For instance, its blocking efficacy has been shown to differ between receptor isoforms, being more effective against allopregnanolone-induced potentiation than that caused by other neuroactive steroids like alphaxalone. scispace.com
In Vivo Animal Models for Investigating Central Nervous System Functions
In vivo studies, primarily in rodent models, are essential for understanding the physiological and behavioral consequences of this compound's actions within a complex living system.
Application as a Pharmacological Antagonist or Control Compound in Neurosteroid Research
A primary use of this compound in animal models is as a pharmacological antagonist to probe the function of endogenous allopregnanolone. researchgate.netdiva-portal.org Because it selectively blocks the effects of allopregnanolone without having intrinsic activity, it is an ideal tool to confirm whether a specific physiological or behavioral effect is mediated by this neurosteroid. researchgate.netdiva-portal.org
For example, allopregnanolone is known to induce sedation and anesthesia at higher doses. The administration of this compound has been shown to inhibit allopregnanolone-induced anesthesia in rats. diva-portal.org Similarly, when stress is applied to rodents, it often leads to an increase in brain allopregnanolone levels and subsequent behavioral changes. The administration of this compound can reverse these stress-induced behavioral deficits, providing strong evidence for the causal role of allopregnanolone in these responses. ncats.ionih.gov
Behavioral and Neurochemical Studies in Rodent Models (e.g., rats, mice)
Behavioral studies in rats and mice have utilized this compound to investigate the role of neurosteroids in various central nervous system functions and disorders.
One area of research is sensorimotor gating, which is often measured using the prepulse inhibition (PPI) of the startle reflex. Acute stress or systemic administration of allopregnanolone can disrupt PPI. Studies have shown that the administration of this compound, including directly into the medial prefrontal cortex, can reverse these deficits, indicating that the disruption is mediated by allopregnanolone in that brain region. ncats.io
In a mouse model of Tourette syndrome (the D1CT-7 mouse), acute stress was found to exacerbate tic-like behaviors. These effects were linked to the brain synthesis of allopregnanolone. The administration of this compound significantly reduced these tic-like behaviors and reversed the PPI deficits caused by stress. nih.govcore.ac.uk
In female rats, some individuals exhibit increased aggression during the diestrus phase of the estrous cycle, which is associated with moderately elevated levels of allopregnanolone. Research has shown that treatment with this compound can alleviate this aggressive behavior, reducing it to levels seen during the estrus phase. nih.gov
Neurochemical studies have also been conducted. Following intravenous injection in rats, this compound is metabolized, with allopregnanolone being one of the main metabolites found in the brain and plasma. frontiersin.org This bidirectional conversion suggests a potential physiological mechanism for regulating GABAergic inhibition. frontiersin.org
The following table summarizes key findings from behavioral studies in rodent models.
| Animal Model | Behavioral Test | Key Finding with this compound (Isoallopregnanolone) | Reference |
| C57BL/6J Mice & Long-Evans Rats | Prepulse Inhibition (PPI) of Startle | Reversed PPI deficits caused by acute stress or systemic allopregnanolone administration. | ncats.io |
| D1CT-7 Mice (Tourette Syndrome Model) | Tic-like behaviors, PPI | Reduced stress-exacerbated tic-like behaviors and reversed PPI deficits. | nih.govcore.ac.uk |
| Female Wistar Rats | Resident-Intruder Test | Alleviated estrus cycle-dependent (diestrus) aggressive behavior. | nih.gov |
| Rats | Loss of Righting Reflex (Anesthesia) | Inhibited allopregnanolone-induced anesthesia. | diva-portal.org |
Investigations in Zebrafish and Other Vertebrate Models for Behavioral Phenotyping
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model in neuroscience and behavioral pharmacology. nih.govmdpi.com Its utility stems from a combination of advantageous features, including genetic tractability, rapid external development of transparent embryos, and the feasibility of high-throughput screening for behavioral and developmental phenotypes. nih.govfrontiersin.org These characteristics make the zebrafish particularly suitable for investigating the effects of neuroactive compounds, including neurosteroids, on the developing and adult nervous system. nih.govresearchgate.net
While extensive research has been conducted on the 3α-hydroxy stereoisomer, allopregnanolone, direct investigations into the behavioral effects of this compound (also known as epiallopregnanolone) in zebrafish are less common. The distinction between these stereoisomers is critical, as their biological activities can differ significantly. For instance, in studies on cultured neural progenitor cells, this compound was shown to be inactive in promoting cell proliferation, unlike its 3α counterpart, highlighting a high degree of stereospecificity in neurosteroid action. jneurosci.org
Despite the limited specific focus on the 3β-isomer, the methodologies developed for behavioral phenotyping in zebrafish are directly applicable. These models provide a framework for future investigations into this compound. Key behavioral assays used to probe neurosteroid function in zebrafish include the assessment of locomotor activity and learning and memory paradigms. researchgate.netnih.gov
Studies on related progestogen neurosteroids have demonstrated effects on locomotor behaviors in zebrafish larvae. researchgate.net For example, progesterone (B1679170) has been shown to induce an anesthetic-like loss of motility, an effect mediated through membrane progesterone receptors (mPRs) in conjunction with the GABA-A receptor. researchgate.netmdpi.com This suggests that assays measuring changes in swimming speed, distance moved, and thigmotaxis (wall-hugging behavior) are sensitive endpoints for neurosteroid activity.
Furthermore, learning paradigms such as habituation of the startle response have been effectively used in larval zebrafish to screen for neuroactive compounds. nih.gov In one such study, GABA-A receptor agonists were found to increase the rate of habituation to an acoustic stimulus. nih.gov Given that neurosteroids are known modulators of GABA-A receptors, this type of assay represents a powerful tool for characterizing the potential behavioral effects of this compound and distinguishing its activity profile from that of other stereoisomers.
The table below summarizes common behavioral assays in zebrafish that are relevant for phenotyping the effects of neurosteroids.
| Behavioral Assay | Description | Relevant Phenotypes |
| Larval Photomotor Response (PMR) | Measures locomotor activity in response to alternating periods of light and dark. | Changes in activity levels, hyperactivity, hypoactivity, anxiety-like behavior. |
| Acoustic Startle Response & Habituation | Quantifies the C-bend escape response to a sudden acoustic/vibrational stimulus and its decrement upon repeated presentation. | Alterations in sensorimotor gating, learning and memory deficits or enhancements. nih.gov |
| Novel Tank Diving Test | Assesses anxiety-like behavior by measuring the latency to explore the upper portion of a novel tank. | Increased or decreased anxiety, exploratory behavior. mdpi.com |
| Social Interaction/Shoaling | Measures the tendency of zebrafish to swim in coordinated groups. | Changes in social preference, aggression, and group cohesion. mdpi.commdpi.com |
These established methodologies in zebrafish provide a robust platform for detailed behavioral phenotyping of this compound, enabling a deeper understanding of its specific role and mechanism of action within the central nervous system.
Development and Validation of Animal Models for Studying Neurosteroid-Mediated Mechanisms in CNS Disorders
The development and validation of relevant animal models are fundamental to understanding the role of neurosteroids in the pathophysiology of Central Nervous System (CNS) disorders and for testing potential therapeutic interventions. While many models have been established using more potent or abundant neurosteroids like allopregnanolone, they provide an essential framework for investigating the mechanisms of related compounds such as this compound. These models are designed to mimic specific aspects of human CNS disorders where neurosteroid signaling is implicated, including epilepsy, stress-related disorders, and neurodevelopmental conditions. frontiersin.orgbohrium.com
A key strategy in developing these models is to manipulate endogenous neurosteroid levels to recapitulate a disease state. For example, models of catamenial epilepsy, a condition where seizure frequency fluctuates with the menstrual cycle, have been created in mice. frontiersin.org These models are based on the principle of neurosteroid withdrawal; by inducing high, stable levels of progesterone (a precursor to allopregnanolone) and then withdrawing it, researchers can simulate the hormonal changes of the perimenstrual phase, leading to increased seizure susceptibility. frontiersin.org Validation of such models involves confirming the predicted changes in seizure threshold and assessing the plasticity of relevant receptors, such as extrasynaptic GABA-A receptors, which are highly sensitive to neurosteroids. frontiersin.org
Similarly, animal models of early-life stress are used to study the long-term programming effects of an adverse developmental environment, which can involve dysregulated neurosteroid systems. bohrium.com In rats, prenatal stress models can lead to sex- and region-specific deficits in neurosteroid production in the offspring, which become apparent following a subsequent stressor. bohrium.com Another approach involves the pharmacological depletion of neurosteroids during critical developmental windows using inhibitors of key enzymes like 5α-reductase. These manipulations can mimic the adverse neurodevelopmental and behavioral outcomes associated with early-life stress. bohrium.com
The validation of these models is a multi-faceted process that includes:
Behavioral Validation: Ensuring the model exhibits behaviors analogous to the human condition (e.g., increased anxiety-like behaviors, cognitive deficits, or altered seizure susceptibility).
Biochemical Validation: Confirming that the manipulation produces the intended changes in neurosteroid levels in relevant brain regions and plasma. bohrium.com
Pharmacological Validation: Demonstrating that the model responds appropriately to known therapeutic agents. For instance, a neurosteroid withdrawal model of epilepsy should show increased sensitivity to the anticonvulsant effects of exogenously administered neurosteroids. frontiersin.org
The table below outlines examples of animal models used to study neurosteroid mechanisms in CNS disorders.
| Animal Model | CNS Disorder Focus | Method of Development | Key Validation Metrics |
| Neurosteroid Withdrawal Mouse Model | Catamenial Epilepsy | Systemic administration and subsequent withdrawal of progesterone to mimic perimenstrual hormonal shifts. frontiersin.org | Increased seizure susceptibility (e.g., to kindling or chemical convulsants), altered expression of GABA-A receptor subunits. frontiersin.org |
| Prenatal Stress Rat Model | Mood and Stress Disorders | Exposing pregnant dams to psychosocial or metabolic stressors. bohrium.com | Anxiety-like behaviors, altered HPA axis function, and deficits in brain neurosteroid levels in offspring. bohrium.com |
| 5α-Reductase Knockout Mouse Model | Neurodevelopmental Disorders | Genetic deletion of the SRD5A gene responsible for converting progesterone to dihydroprogesterone. bohrium.com | Altered brain development, behavioral phenotypes, changes in GABAergic signaling. bohrium.com |
| Pilocarpine-Induced Status Epilepticus Model | Epilepsy, Neuroprotection | Administration of the cholinergic agonist pilocarpine (B147212) to induce prolonged seizures. | Neurosteroids are tested for their ability to terminate seizures and reduce subsequent neuronal damage. frontiersin.org |
These validated models are indispensable tools for dissecting the complex, non-genomic, and genomic actions of neurosteroids. nih.govijbcp.com While often developed with a focus on 3α-reduced neurosteroids, they offer the critical platforms needed to investigate the potentially distinct biological signature and therapeutic relevance of isomers like this compound.
Analytical Methodologies for Quantification and Detection of Allopregnan 3beta Ol 20 One
Advanced Chromatographic Techniques for Separation and Identification
Chromatography, coupled with mass spectrometry, forms the cornerstone of modern steroid analysis, offering the high specificity and sensitivity needed to resolve and quantify Allopregnan-3beta-ol-20-one (B1259825) from complex biological samples.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for steroid profiling. tohoku.ac.jpmdpi.com It is often considered a "gold standard" due to its high chromatographic resolution, which is essential for separating structurally similar steroid isomers. tohoku.ac.jpnih.gov However, due to the low volatility of steroids, a critical derivatization step is required to convert them into more thermally stable and volatile compounds suitable for GC analysis. mdpi.comnih.gov
A common approach involves a two-step derivatization, for example, using methoxyamine hydrochloride followed by a silylating agent like tert-butyldimethylsilyl imidazole (B134444). aesnet.org Another effective method for enhancing detection sensitivity involves creating pentafluorobenzyloxime/trimethylsilyl ether derivatives, which have excellent electron-capturing properties for analysis by negative chemical ionization (NCI) GC-MS. nih.gov This technique allows for the quantification of picogram levels of neurosteroids. nih.gov To ensure accuracy, stable isotope-labeled analogs of the target steroids are typically used as internal standards. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized steroid. nih.gov
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Target Analytes | Allopregnanolone (B1667786), epiallopregnanolone, pregnenolone (B344588), etc. nih.gov | Pregnanolone (B1679072) isomers (including allopregnanolone, epipregnanolone) aesnet.org |
| Biological Matrix | Rat plasma and brain nih.gov | Cerebrospinal fluid (CSF) and serum aesnet.org |
| Sample Preparation | Solid-Phase Extraction (SPE) nih.gov | SPE (C18 and Sephadex LH-20), followed by HPLC purification aesnet.org |
| Derivatization Agents | Pentafluorobenzyloxime (PFBOX) and Trimethylsilyl (TMS) ether nih.gov | Methoxyamine hydrochloride and tert-butyldimethylsilyl imidazole aesnet.org |
| Detection Mode | Negative Chemical Ionization (NCI), Selected Ion Monitoring (SIM) nih.gov | Not specified, but monitored specific m/z ions aesnet.org |
| Quantitation Range | 100 to 8000 pg from 0.3 ml plasma; 250 to 8000 pg from 100 mg brain nih.gov | Limit of detection of 300 femtograms on column aesnet.org |
High-Performance Liquid Chromatography (HPLC) is another versatile tool for steroid analysis. When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides exceptional sensitivity and specificity, allowing for the direct analysis of steroids without the need for derivatization. google.comresearchgate.net This is particularly advantageous for analyzing steroid conjugates, which are not suitable for direct GC-MS analysis. omu.edu.tr Reversed-phase chromatography using C18 columns is the most common separation mode. nih.gov
For enhanced sensitivity, especially when MS is not available, HPLC can be combined with fluorescence detection (FLD). nih.gov Since native steroids are not fluorescent, this approach requires a pre- or post-column derivatization step with a fluorescent labeling agent, such as dansyl hydrazine. nih.gov For instance, a method for quantifying the neurosteroids alfaxalone (B1662665) and pregnanolone in plasma involved protein precipitation, derivatization with dansyl hydrazine, and analysis by isocratic reverse-phase HPLC with fluorescence detection, achieving a detection limit of 10 ng/mL from a 50 µL plasma sample. nih.gov
Supercritical fluid chromatography (SFC) has re-emerged as a powerful technique for steroid analysis, offering distinct advantages over both GC and HPLC. nih.govfu-berlin.de Using a supercritical fluid like carbon dioxide as the main mobile phase, SFC provides faster separations and equilibration times than HPLC due to the low viscosity of the mobile phase. nih.govamericanpharmaceuticalreview.com
SFC is particularly valued for its unique selectivity and high efficiency in separating isomers, including stereoisomers, which can be challenging for HPLC. fu-berlin.deresearchgate.net This makes it an excellent orthogonal technique to both GC and LC. nih.gov Studies have shown that SFC-MS/MS can successfully distinguish a wide range of steroids, including isomeric pairs, without the complex derivatization steps required for GC-MS that can sometimes yield multiple products. nih.govfu-berlin.de The ability to directly analyze intact steroid sulfates is another significant advantage. nih.gov The coupling of SFC with mass spectrometry, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources, provides the sensitive detection necessary for steroid profiling in complex matrices like cerebrospinal fluid. nih.govamericanpharmaceuticalreview.com
Immunoassay-Based Approaches for Specific Detection
Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are frequently used for steroid quantification due to their high sensitivity and suitability for high-throughput screening. nih.govthermofisher.com These methods are based on the competitive binding of the target steroid and a labeled tracer to a limited number of specific antibodies. frontiersin.orgabcam.com
While highly sensitive, a major limitation of immunoassays is the potential for cross-reactivity. omu.edu.trfrontiersin.org Antibodies developed for a specific steroid may bind to other structurally related molecules, such as isomers or metabolites, that are present in the biological sample. This lack of specificity can lead to an overestimation of the actual steroid concentration and produce inaccurate results, a particular concern when analyzing complex matrices like brain tissue or plasma. frontiersin.org Despite this, commercial ELISA kits are available for related neurosteroids like allopregnanolone (the 3α-isomer of this compound), demonstrating the application of this technology. thermofisher.comabcam.com These kits can quantify the steroid in various samples, including serum, plasma, saliva, and urine. thermofisher.comabcam.com
| Parameter | Specification |
|---|---|
| Assay Type | Competitive ELISA thermofisher.comabcam.com |
| Sample Types | Serum, Plasma, Urine, Saliva, Milk, Dried Fecal Extracts, Cell Culture Medium thermofisher.comabcam.com |
| Assay Range | 1.25 - 80 pg/mL abcam.com or 156.25 - 10,000 pg/mL thermofisher.com |
| Sensitivity | ≤ 4.3 pg/mL abcam.com or 129.7 pg/mL thermofisher.com |
| Principle | Competition between unlabeled steroid in the sample and a labeled steroid (e.g., HRP- or biotin-conjugated) for a limited amount of specific antibody. thermofisher.comabcam.com |
Note: Data is for the related compound Allopregnanolone (3α-isomer) and serves to illustrate the typical performance of immunoassay technology for this class of steroids.
Optimization of Sample Preparation and Derivatization Strategies for Biological Matrices
Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound, as it serves to remove interfering substances, release steroids from binding proteins, and concentrate the analytes. nih.govfrontiersin.org The choice of method depends on the biological matrix and the subsequent analytical technique.
Common extraction techniques include:
Protein Precipitation (PPT): A simple method where an organic solvent like methanol (B129727) or acetonitrile (B52724) is added to a sample (e.g., serum, plasma) to precipitate proteins, thereby releasing bound steroids into the solvent phase. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): This involves partitioning the steroids from the aqueous biological sample into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration. nih.govfrontiersin.org Samples are passed through a cartridge containing a solid adsorbent (e.g., C18 silica), which retains the steroids. Interfering compounds are washed away, and the purified steroids are then eluted with a small volume of an organic solvent. nih.govfrontiersin.org This method provides reliable recovery and is suitable for small sample volumes. frontiersin.org For complex separations, multiple SPE steps using different column materials may be employed. aesnet.org
For GC-MS analysis, derivatization is an essential part of sample preparation. mdpi.comnih.gov The primary goals are to increase the volatility and thermal stability of the steroid and to introduce a chemical moiety that enhances ionization efficiency and directs fragmentation in the mass spectrometer, leading to improved sensitivity and specificity. nih.gov As mentioned previously, this often involves a two-step process to modify the ketone and hydroxyl groups on the steroid molecule. mdpi.comaesnet.org
| Biological Matrix | Preparation Steps | Subsequent Analysis | Reference |
|---|---|---|---|
| Plasma / Serum | Solid-Phase Extraction (SPE) → Derivatization | GC-MS | nih.gov |
| Brain Tissue | Homogenization → Solid-Phase Extraction (SPE) → Derivatization | GC-MS | nih.govfrontiersin.org |
| Urine | Enzymatic Hydrolysis (for conjugates) → SPE → Derivatization | GC-MS | mdpi.com |
| CSF / Serum | SPE (C18 & Sephadex) → HPLC Purification → Derivatization | GC-MS | aesnet.org |
| Serum | Protein Precipitation (with Methanol) | HPLC-MS/MS | researchgate.net |
Theoretical Frameworks and Conceptual Models in the Study of Allopregnan 3beta Ol 20 One
Theoretical Frameworks for Allosteric Modulation at Ligand-Gated Ion Channels
Allosteric modulation is a fundamental concept in pharmacology where a molecule binds to a site on a receptor—the allosteric site—that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govnih.gov This binding event induces a conformational change in the receptor protein, which in turn alters the receptor's affinity for its primary ligand or its functional activity. nih.govfrontiersin.org Ligand-gated ion channels (LGICs), such as the γ-aminobutyric acid type A (GABA-A) receptor, are major targets for allosteric modulators and feature multiple such sites. nih.govresearchgate.net
Two classical models provide the theoretical underpinning for allosteric modulation:
The Monod-Wyman-Changeux (MWC) Model: Proposed in 1965, this model, also known as the concerted model, posits that the receptor exists in a thermodynamic equilibrium between a small number of pre-existing conformational states (e.g., a resting/tensed state and an active/relaxed state). elifesciences.org Allosteric modulators are thought to act by selectively binding to and stabilizing one of these states, thereby shifting the equilibrium. A positive allosteric modulator (PAM) would stabilize the active state, increasing the receptor's response to the primary agonist, while a negative allosteric modulator (NAM) would stabilize the inactive state. elifesciences.org
The Koshland-Nemethy-Filmer (KNF) Model: Also known as the sequential or induced-fit model, this framework suggests that ligand binding induces a conformational change in the subunit to which it binds. This change can then be sequentially propagated to adjacent subunits. This model allows for a greater number of intermediate conformational states compared to the MWC model.
Neurosteroids like allopregnan-3beta-ol-20-one (B1259825) and its isomer allopregnanolone (B1667786) modulate the GABA-A receptor, a principal mediator of inhibitory neurotransmission, through allosteric mechanisms. nih.govfrontiersin.org They bind to sites within the receptor's transmembrane domains, distinct from the GABA binding site located at the extracellular interface of α and β subunits. nih.govfrontiersin.orgnih.gov Allopregnanolone is a potent PAM, enhancing GABA-mediated chloride currents. wikipedia.orgnih.gov In contrast, this compound typically acts as a negative modulator or antagonist of this potentiation, demonstrating how subtle structural changes can invert function within the same allosteric framework. elifesciences.orgresearchgate.net
Conceptual Models of Endogenous Antagonism within Neurosteroid Regulatory Systems
The concept of endogenous antagonism describes a physiological regulatory system where the body produces substances with opposing effects to maintain homeostasis. Within the neurosteroid system, this is exemplified by the relationship between stereoisomers that act on the same receptor target but elicit opposite functional outcomes. frontiersin.orgfrontiersin.org
This compound (a 3β-hydroxy steroid) and allopregnanolone (a 3α-hydroxy steroid) represent a classic example of this "yin-yang" regulatory model. frontiersin.orgelifesciences.org Both are metabolites of progesterone (B1679170) and can be synthesized within the central nervous system. jneurosci.orgbiorxiv.org While allopregnanolone is a well-established PAM of GABA-A receptors, enhancing inhibitory neurotransmission, this compound can antagonize these effects. frontiersin.orgelifesciences.orgncats.io
This endogenous antagonism can be conceptualized as follows:
Competitive Allosteric Antagonism: this compound may bind to the same or an overlapping allosteric site as allopregnanolone without activating the potentiating mechanism. By occupying the site, it prevents the binding of the potentiating isomer, thus acting as an antagonist. ncats.io
Functional Antagonism: Even if binding to distinct sites, the 3β-isomer could induce a conformational change that counteracts the change induced by the 3α-isomer, resulting in a net reduction or block of potentiation.
Physiological Balancing: The relative local concentrations of these two isomers could fine-tune the level of GABAergic inhibition in specific brain regions or under different physiological or pathological conditions, such as stress or the menstrual cycle. frontiersin.orgwustl.edu The enzymatic machinery, such as 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), that interconverts these steroids plays a crucial role in this regulatory balance. nih.gov
Research has shown that this compound selectively inhibits the chloride ion uptake induced by allopregnanolone, supporting its role as a specific antagonist at the neurosteroid site of the GABA-A receptor. ncats.iodiva-portal.org This model of endogenous antagonism provides a sophisticated mechanism for the precise control of neuronal excitability. frontiersin.org
Frameworks for Understanding Stereoisomeric Specificity in Biological Activity and Receptor Recognition
The dramatically different biological activities of this compound and allopregnanolone underscore the principle of stereoisomeric specificity, where the three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. frontiersin.orgnih.gov
The key structural difference between these two molecules lies in the orientation of the hydroxyl (-OH) group at the C3 position of the steroid's A-ring.
In allopregnanolone , the 3α-hydroxy group is in an axial position, lying roughly parallel to the longitudinal axis of the steroid nucleus.
In This compound , the 3β-hydroxy group is in an equatorial position, pointing away from the plane of the ring.
This seemingly minor change has profound consequences for receptor recognition and function, explained by structural biology frameworks:
Receptor Binding Pocket Complementarity: The neurosteroid binding site on the GABA-A receptor is a specific cavity formed by amino acid residues within the transmembrane domains. nih.govelifesciences.org The shape and chemical nature of this pocket are precisely evolved to accommodate the 3α-hydroxy configuration of potentiating steroids. The axial 3α-OH group can act as a crucial hydrogen bond donor to a specific residue (e.g., a glutamine residue, Q241, in the α subunit) within the binding site, an interaction considered essential for inducing the conformational change that leads to receptor potentiation. nih.gov
Steric Hindrance and Incompatible Binding: The equatorial 3β-hydroxy group of this compound is oriented differently. This orientation may prevent it from forming the critical hydrogen bond necessary for potentiation. elifesciences.org Furthermore, it may cause steric clashes with other residues in the binding pocket, leading to a non-productive binding event or preventing binding to the potentiation site altogether.
Differential Site Occupancy: Recent studies suggest the existence of multiple neurosteroid binding sites on the GABA-A receptor. elifesciences.org Potentiating neurosteroids like allopregnanolone bind to a canonical intersubunit site that mediates receptor activation. elifesciences.org In contrast, its inhibitory 3β-epimer, this compound, does not appear to bind to this potentiating site but does bind to other intrasubunit sites that may promote receptor desensitization or otherwise inhibit function. elifesciences.org
The table below summarizes the comparative activities based on stereoisomeric differences.
| Compound | Key Structural Feature | Receptor Target | Primary Effect at GABA-A Receptor | Binding Site Interaction |
|---|---|---|---|---|
| Allopregnanolone | 3α-hydroxy group (axial) | GABA-A Receptor | Positive Allosteric Modulator (Potentiator) wikipedia.orgnih.gov | Binds to a canonical intersubunit potentiating site; 3α-OH acts as a hydrogen bond donor. nih.govelifesciences.org |
| This compound | 3β-hydroxy group (equatorial) | GABA-A Receptor | Antagonist of PAMs / Negative Allosteric Modulator elifesciences.orgresearchgate.net | Does not bind productively to the potentiating site; binds to intrasubunit sites that may mediate inhibition. elifesciences.org |
This strict structural requirement highlights how receptor evolution has achieved a high degree of precision, allowing endogenous systems to use stereochemically distinct but closely related molecules to exert fine-tuned and often opposing control over fundamental neurological processes. frontiersin.orgnih.gov
Future Research Directions and Unresolved Questions for Allopregnan 3beta Ol 20 One
Comprehensive Elucidation of the Full Spectrum of Receptor and Protein Interactions
Future research on Allopregnan-3beta-ol-20-one (B1259825), also known as isoallopregnanolone, is poised to expand beyond its known interactions with the GABA-A receptor. wikipedia.org While its role as a negative allosteric modulator at this receptor is a cornerstone of its current understanding, the full spectrum of its molecular targets within the central nervous system remains largely uncharted. A comprehensive elucidation of its receptor and protein interactions is a critical next step.
Current evidence indicates that isoallopregnanolone selectively antagonizes the effects of allopregnanolone (B1667786) at the GABA-A receptor without affecting modulators like benzodiazepines or barbiturates. wikipedia.org However, the complexity of neurosteroid signaling suggests the possibility of additional, yet-to-be-identified binding partners. Future investigations should systematically screen for interactions with other neurotransmitter receptor systems, including but not limited to, glutamate, acetylcholine (B1216132), and serotonin (B10506) receptors. For instance, its parent compound, allopregnanolone, has been shown to modulate nicotinic acetylcholine (nACh) and 5-HT3 receptors. wikipedia.org
Furthermore, exploring potential interactions with intracellular proteins, such as kinases, phosphatases, and transcription factors, could reveal novel signaling pathways influenced by this neurosteroid. The pregnane (B1235032) xenobiotic receptor (PXR) has been identified as a target for allopregnanolone, influencing its actions and production. nih.gov Investigating whether isoallopregnanolone also interacts with PXR or other nuclear receptors could provide significant insights into its genomic and non-genomic effects.
A thorough characterization of these interactions will be instrumental in building a complete pharmacological profile of this compound and understanding its multifaceted role in neural function.
| Receptor/Protein Target | Known Interaction with this compound | Potential for Future Investigation |
| GABA-A Receptor | Negative Allosteric Modulator. wikipedia.org | Elucidation of subunit selectivity and interaction with different receptor isoforms. |
| Glutamate Receptors (NMDA, AMPA) | Largely unknown. | Investigation of potential modulatory effects on excitatory neurotransmission. |
| Nicotinic Acetylcholine Receptors | Unknown. | Exploration of potential antagonistic or modulatory actions. |
| Serotonin (5-HT3) Receptors | Unknown. | Assessment of potential interactions, given the activity of related neurosteroids. wikipedia.org |
| Pregnane X Receptor (PXR) | Unknown. | Investigation of potential binding and subsequent genomic effects. nih.gov |
| Intracellular Signaling Proteins | Largely unexplored. | Screening for direct interactions with kinases, phosphatases, and other signaling molecules. |
Detailed Mapping of its Specific Endogenous Synthesis and Degradation Pathways
While the principal steps in the synthesis of this compound are known, a detailed map of its specific endogenous production and degradation pathways is an important area for future research. It is understood that isoallopregnanolone is synthesized from progesterone (B1679170) via the actions of 5α-reductase and 3β-hydroxysteroid dehydrogenase, with 5α-dihydroprogesterone as an intermediate. wikipedia.org However, a deeper understanding of the regulation and tissue-specific expression of these enzymes is needed.
Key unresolved questions include the identification of the rate-limiting steps in its synthesis and the factors that favor the 3β-hydroxy configuration over the 3α-hydroxy configuration of allopregnanolone. Research into the enzyme 3α-hydroxysteroid dehydrogenase, which can reversibly metabolize isoallopregnanolone into allopregnanolone, is also crucial. wikipedia.org Understanding the kinetics and regulation of this enzyme will be key to deciphering the dynamic interplay between these two neurosteroids.
Furthermore, the catabolic pathways of this compound are not well characterized. Identifying the specific enzymes responsible for its breakdown and the resulting metabolites will provide a more complete picture of its lifecycle in the body. This knowledge is essential for understanding how its endogenous levels are controlled and how they might be altered in various physiological and pathological states.
| Enzyme | Role in this compound Metabolism | Areas for Future Research |
| 5α-Reductase | Converts progesterone to 5α-dihydroprogesterone. wikipedia.org | Isoform-specific contributions and regulation. |
| 3β-Hydroxysteroid Dehydrogenase | Converts 5α-dihydroprogesterone to this compound. wikipedia.org | Tissue distribution and factors influencing its activity. |
| 3α-Hydroxysteroid Dehydrogenase | Reversibly converts this compound to allopregnanolone. wikipedia.org | Kinetic properties and regulation of the reversible reaction. |
| Degradative Enzymes | Largely unknown. | Identification of specific enzymes and metabolic pathways. |
In-depth Investigation of its Physiological and Pathophysiological Relevance as an Endogenous Antagonist
The identification of this compound as an endogenous antagonist of allopregnanolone's effects at the GABA-A receptor opens up significant avenues for future research into its physiological and pathophysiological relevance. nih.govnih.gov It has been shown to counteract some of the sedative and anesthetic effects of allopregnanolone in both animals and humans. wikipedia.org This antagonistic relationship suggests a potential role for isoallopregnanolone in fine-tuning GABAergic neurotransmission.
Future studies should focus on elucidating the role of this endogenous antagonism in various physiological processes. For example, given that levels of isoallopregnanolone, allopregnanolone, and progesterone are highly correlated throughout the menstrual cycle and pregnancy, it is plausible that the ratio of these neurosteroids is critical for maintaining neurological homeostasis during these periods of significant hormonal fluctuation. wikipedia.org
In the context of pathophysiology, the antagonistic properties of this compound could be particularly relevant in conditions characterized by altered neurosteroid levels or GABAergic dysfunction. For instance, its potential involvement in premenstrual dysphoric disorder (PMDD) is an active area of investigation. nih.gov Further research is needed to explore its role in other neurological and psychiatric conditions, such as anxiety disorders, epilepsy, and stress-related disorders, where a dysregulation of the balance between excitatory and inhibitory signaling is implicated. The finding that isoallopregnanolone can inhibit estrus cycle-dependent aggressive behavior in animal models further highlights its potential significance in modulating mood and behavior. nih.gov
Development of Novel Research Tools and Methodologies for Selective Investigation of 3beta-Isomers
A significant hurdle in advancing our understanding of this compound is the lack of selective research tools to differentiate its actions from those of its 3α-isomer, allopregnanolone. The development of novel methodologies is therefore a critical priority for future research.
This includes the creation of highly selective pharmacological agents, such as specific agonists and antagonists, that can target the binding sites of 3β-isomers without cross-reactivity with their 3α-counterparts. Such tools would be invaluable for dissecting the specific contributions of this compound to neuronal signaling and behavior in both in vitro and in vivo models.
In addition to pharmacological tools, the development of advanced analytical techniques is essential. Highly sensitive and specific assays, such as advanced mass spectrometry methods, are needed to accurately quantify the endogenous levels of this compound in various biological tissues and fluids. This will allow for a more precise correlation of its concentrations with physiological states and disease conditions.
Furthermore, the generation of genetic models, such as knockout or transgenic animals with altered expression of the enzymes involved in its synthesis, would provide powerful systems for investigating its long-term physiological roles.
| Research Tool/Methodology | Current Status | Future Development Needs |
| Selective Pharmacological Agents | Limited availability. | Development of highly specific agonists and antagonists for 3β-isomers. |
| Analytical Assays | Methods exist but can be challenging. | Improvement of sensitivity and specificity for accurate quantification in biological samples. |
| Genetic Models | Not widely available. | Creation of knockout and transgenic models to study the effects of altered endogenous levels. |
| Imaging Agents | Not currently available. | Development of selective PET or other imaging ligands for in vivo visualization. |
Integration of this compound into Broader Systems Neuroscience Models
To fully comprehend the significance of this compound, it is imperative to integrate our understanding of its molecular and cellular actions into broader systems neuroscience models. This will require a multidisciplinary approach that connects its effects on synaptic function to the activity of neural circuits and, ultimately, to behavior.
Future research should aim to delineate how the antagonistic actions of this compound at the GABA-A receptor influence the dynamics of specific neural circuits. For example, investigating its impact on circuits involved in mood regulation, stress responses, and cognition could provide critical insights into its role in both normal brain function and in various neuropathological conditions.
Behavioral studies in animal models will be essential to correlate changes in the endogenous levels or activity of this compound with specific behavioral outcomes. This will help to establish a causal link between its molecular actions and their physiological consequences.
Finally, the development of computational models that incorporate the known pharmacology and kinetics of this compound can help to simulate its effects on neuronal networks and generate testable hypotheses about its role in information processing within the brain. By bridging the gap between molecular neuroscience and systems-level analysis, we can achieve a more holistic understanding of the role of this important endogenous neurosteroid.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Allopregnan-3β-ol-20-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves steroid backbone modification via enzymatic or chemical hydroxylation at the 3β position. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) using design-of-experiment (DoE) approaches. For example, catalytic hydrogenation or microbial biotransformation can enhance stereospecificity . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How should researchers safely handle Allopregnan-3β-ol-20-one in laboratory settings?
- Methodological Answer : Follow GHS guidelines for acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizers .
Q. What analytical techniques are most effective for characterizing Allopregnan-3β-ol-20-one’s purity and structural conformation?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. LC-MS with electrospray ionization (ESI) provides purity assessment, while X-ray crystallography or NOESY NMR resolves stereochemical configuration. Cross-validate results with reference standards .
Advanced Research Questions
Q. How can contradictory findings regarding Allopregnan-3β-ol-20-one’s neurosteroidal activity be systematically addressed?
- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., neuronal vs. glial) to identify tissue-specific effects. Use meta-analysis to reconcile disparities in receptor binding affinity (e.g., GABA modulation). Validate hypotheses via knockout models or competitive antagonist assays .
Q. What in vivo models are suitable for studying Allopregnan-3β-ol-20-one’s pharmacokinetics and metabolic pathways?
- Methodological Answer : Rodent models (rats/mice) are standard for assessing bioavailability and hepatic metabolism. Employ LC-MS/MS to quantify plasma/tissue concentrations. For metabolite profiling, use C-labeled tracers or stable isotope dilution assays .
Q. How does Allopregnan-3β-ol-20-one interact with nuclear receptors (e.g., pregnane X receptor), and what experimental designs can elucidate its regulatory mechanisms?
- Methodological Answer : Use luciferase reporter assays in HEK293 cells transfected with nuclear receptor plasmids. Combine ChIP-seq to identify DNA binding sites and RNA-seq to track downstream gene expression. Validate findings with siRNA knockdowns .
Q. What strategies mitigate batch-to-batch variability in Allopregnan-3β-ol-20-one production for reproducible in vitro studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including rigorous raw material testing (e.g., supplier COA verification) and process analytical technology (PAT) for real-time monitoring. Use statistical process control (SPC) charts to track critical parameters (e.g., pH, temperature) .
Data Reporting and Compliance
Q. How should researchers document experimental parameters for Allopregnan-3β-ol-20-one studies to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
